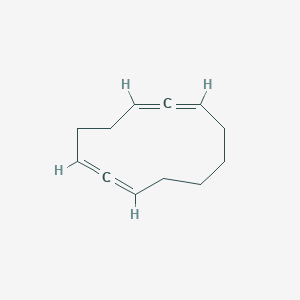

Cyclododeca-1,2,6,7-tetraene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918312-22-8 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

InChI |

InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5-6,10H,2,4,7,9,11-12H2 |

InChI Key |

CIXLHCSZDDWSDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=C=CCCC=C=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclododeca 1,2,6,7 Tetraene and Analogous Systems

Diastereoselective Synthesis Approaches

The diastereoselective synthesis of cyclic diallenes is crucial for isolating specific isomers with defined properties. For cyclododeca-1,2,6,7-tetraene, this involves controlling the spatial arrangement of the two allenic groups within the twelve-membered ring. acs.orgbeilstein-journals.org

A primary and highly effective method for synthesizing allenes, including cyclic variants, is the Doering-LaFlamme allene (B1206475) synthesis, which proceeds via a cyclopropylidene-allene rearrangement. wikipedia.org This reaction typically involves the treatment of a gem-dihalocyclopropane with an organolithium reagent or metallic sodium. wikipedia.org The process starts with a lithium-halogen exchange, followed by the elimination of lithium halide to form a transient cyclopropylidene or a related carbenoid species. rsc.org This intermediate then undergoes a spontaneous ring-opening rearrangement to furnish the allene. rsc.orgmetu.edu.tr

This strategy has been successfully applied to the synthesis of cyclic bis- and tris-allenes. rsc.orgrsc.org For instance, the synthesis of diastereomeric derivatives of 1,2,6,7-cyclodecatetraene (B13745382) has been achieved using this approach. beilstein-journals.org The starting materials for these syntheses are often the corresponding bis(dibromocarbene) adducts of cyclic dienes.

Computational studies on the ring-opening of lithium bromocyclopropylidenoids have shown that the reaction can proceed either in a concerted fashion or through a stepwise mechanism involving a free cyclopropylidene intermediate. metu.edu.tr The stability of this intermediate and the energy barrier for the rearrangement are influenced by substituents on the cyclopropane (B1198618) ring. metu.edu.tr

Modern synthetic chemistry increasingly employs strategies that allow for either the convergent assembly of complex molecules or the divergent synthesis of multiple distinct products from a common intermediate. In the context of cyclic allenes, divergent strategies are particularly powerful for creating molecular diversity. beilstein-journals.orgacs.org

A key approach involves generating strained cyclic allene intermediates in situ from precursors like silyl (B83357) triflates, which are then trapped by various reaction partners. acs.org By carefully selecting the catalyst and ligands, the reaction pathway can be directed towards different outcomes. For example, the Garg group demonstrated that by modulating palladium catalyst ligands, strained cyclic allenes could be trapped with in-situ generated π-allylpalladium complexes to yield two distinct polycyclic scaffolds with high selectivity. beilstein-journals.org This highlights how a single cyclic allene precursor can lead to a variety of complex molecular architectures, a hallmark of divergent synthesis. beilstein-journals.orgbeilstein-journals.org

Metal-Catalyzed Cycloaddition and Cyclooligomerization Reactions

Transition metal catalysis provides a powerful toolkit for constructing macrocycles and performing cycloaddition reactions with allenes. researchgate.netmdpi.com Allenes are versatile partners in these reactions due to their unique electronic structure and reactivity. mdpi.com

The synthesis of macrocycles can be achieved through various catalytic methods, which are broadly classified as either homogeneous or heterogeneous. uclouvain.bepressbooks.pub

Homogeneous Catalysis : In this modality, the catalyst exists in the same phase as the reactants, typically in solution. pressbooks.pubsavemyexams.com Homogeneous catalysts are often preferred for their high selectivity and activity, which can be finely tuned by modifying the ligand environment around the metal center. baranlab.org Examples include rhodium, palladium, and gold complexes used in cycloaddition and cycloisomerization reactions to build macrocyclic frameworks. mdpi.comacs.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which is a major concern in pharmaceutical and fine chemical production. rsc.org

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture. pressbooks.pubsavemyexams.com The primary advantages of heterogeneous catalysts are their robustness, thermal stability, and ease of separation and recycling. baranlab.org They are the cornerstone of many large-scale industrial processes, accounting for over 80% of chemical production. baranlab.org In macrocycle synthesis, this could involve flowing reactants over a fixed-bed catalyst. rsc.org To bridge the gap between the two types, significant research has focused on the "heterogenization" of homogeneous catalysts by immobilizing them on solid supports, combining the high selectivity of the former with the practical advantages of the latter. rsc.org

An example of a reaction relevant to the synthesis of the cyclododecane (B45066) ring system is the cyclooligomerization of butadiene using transition metal π-complexes to form cyclododeca-1,5,9-triene, a potential precursor for this compound. scispace.com

The ligands coordinated to a metal catalyst play a critical role in determining the outcome of a reaction, influencing its rate, regioselectivity, and stereoselectivity. beilstein-journals.org In the synthesis of complex molecules involving allenes, ligand design is paramount.

By strategically changing the ligand, chemists can steer a reaction towards a desired product. For instance, ligand-controlled regiodivergent synthesis has been demonstrated in palladium-catalyzed reactions of strained cyclic allenes, where different ligands lead to different cyclized products. beilstein-journals.org In gold- and platinum-catalyzed formal cycloadditions of allenes, the choice of ligand is crucial for controlling the reactivity of the intermediates. acs.org The use of chiral ligands, such as chiral phosphoramidites with gold catalysts, has enabled the development of enantioselective [4+3] cycloadditions. acs.org Similarly, palladium-catalyzed cycloadditions of allenes have employed specific phosphine (B1218219) ligands like phanePhos or triphenylphosphine (B44618) to direct the reaction towards different cycloadducts. mdpi.com

The table below summarizes the impact of different ligands on the outcome of metal-catalyzed reactions involving allenes.

| Catalyst System | Ligand | Reaction Type | Outcome | Reference |

| [Pd(allyl)Cl]₂ | Planar-chiral phanePhos | Allenylic Cycloaddition | Spirocyclic product with 93% ee | mdpi.com |

| Pd(cod)Cl₂ | Triphenylphosphine | Allenylic Cycloaddition | [4+3] Cycloadduct | mdpi.com |

| [Rh(dppp)]ClO₄ | dppp | [2+2+2] Cycloaddition | Fused bicyclic amide | mdpi.com |

| [Rh(BINAP)]ClO₄ | BINAP | [2+2+2] Cycloaddition | 8-azabicyclo[3.2.1]octane | mdpi.com |

| PtCl₂ | P(C₆F₅)₃ | Intramolecular [4+3] Annulation | trans-fused guaiane (B1240927) skeleton | acs.org |

| AuCl / IPrAuCl | IPr (N-heterocyclic carbene) | Intermolecular [4+2] Cycloaddition | Cyclohexene derivatives | acs.org |

Functionalization and Derivatization Methods

Once the core this compound skeleton is formed, it can be subjected to further chemical transformations to introduce new functional groups or alter its structure. The synthesis of keto derivatives, such as cyclododeca-3,4,9,10-tetraene-1,7-dione, represents a key functionalization, providing handles for subsequent reactions. rsc.org

Other documented reactions for analogous cyclic bisallenes include intramolecular cyclizations and the formation of iron carbonyl complexes. beilstein-journals.org Furthermore, reactions on precursors can be used to generate functionalized macrocycles. For example, the reduction of trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene with lithium aluminum hydride, followed by oxidation, yields cyclododeca-4,7-dien-1-one, a functionalized twelve-membered ring that can undergo further modifications. researchgate.net

Advanced Structural Characterization and Stereochemical Investigations of Cyclododeca 1,2,6,7 Tetraene

Spectroscopic Techniques for Structural Elucidation

The determination of the precise three-dimensional structure, configuration, and conformational behavior of cyclododeca-1,2,6,7-tetraene relies heavily on a combination of modern spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Studies

High-resolution NMR spectroscopy is a powerful tool for distinguishing between the different diastereomers of this compound and for studying their dynamic behavior. ucla.edu The meso and racemic forms of this compound exhibit distinct NMR spectra, allowing for their unambiguous identification.

Early studies successfully used NMR to characterize the products of stereoselective synthesis. lookchem.com The ¹H-NMR spectrum of the racemic (chiral) diastereomer shows a characteristic olefinic multiplet for the allenic protons in the range of 5.1-5.3 ppm and a multiplet for the methylene (B1212753) (CH₂) protons between 2.0 and 2.3 ppm. lookchem.com In contrast, the meso-compound is characterized by a multiplet at 4.9-5.0 ppm, which is absent in the spectrum of the racemic mixture. lookchem.com This clear difference in chemical shifts provides a diagnostic handle for distinguishing between the two diastereomers. Dynamic NMR techniques have also been employed to investigate the conformational properties of cyclic allenes like 1,2,6,7-cyclodecatetraene (B13745382). ucla.edu

| Diastereomer | Proton Type | Chemical Shift (ppm) | Source |

|---|---|---|---|

| Racemic | Olefinic (Allenic) | 5.1 - 5.3 | lookchem.com |

| Racemic | Methylene (CH₂) | 2.0 - 2.3 | lookchem.com |

| Meso | Olefinic (Allenic) | 4.9 - 5.0 | lookchem.com |

Vibrational Spectroscopy (IR, Raman) in Conformational Analysis

This C=C=C stretching vibration appears as a strong band around 1945 cm⁻¹. lookchem.comresearchgate.net While this band confirms the presence of the allene (B1206475) moieties, subtle differences in the fingerprint region of both IR and Raman spectra can be used to differentiate between the racemic and meso conformers. americanpharmaceuticalreview.com Raman spectroscopy is particularly sensitive to the non-polar C=C=C bonds and can provide complementary information on the molecule's backbone configuration and crystal lattice structure in the solid state. mt.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Allene | Asymmetric C=C=C Stretch | ~1945 | lookchem.comresearchgate.net |

Configurational and Conformational Isomerism

The presence of two chiral allene axes in the this compound structure leads to the existence of configurational isomers, specifically diastereomers. Each of these diastereomers, in turn, exists as a mixture of rapidly interconverting conformers.

Analysis of Diastereoisomeric Forms (e.g., Racemic and Meso Configurations)

This compound can exist as two primary diastereomeric forms: a chiral, racemic mixture designated as (±) or 'rac', and an achiral, meso form. researchgate.nettaylorfrancis.com The racemic form consists of a pair of enantiomers, (aR,aR)- and (aS,aS)-cyclododeca-1,2,6,7-tetraene, where 'aR' and 'aS' denote the axial chirality of the allene groups. The meso form, (aR,aS)-cyclododeca-1,2,6,7-tetraene, possesses a plane of symmetry and is therefore achiral. ontosight.aimasterorganicchemistry.com

The synthesis of these diastereomers can be controlled to a certain degree. For instance, the reaction of specific tetrabromotricyclodecane isomers with methyllithium (B1224462) can stereoselectively yield the meso-compound. lookchem.com Other synthetic routes may produce a mixture of both racemic and meso forms. researchgate.net Computational studies have investigated the relative stabilities of these diastereomers. Ab initio and Density Functional Theory (DFT) calculations have shown that the most stable conformation of the racemic (±) configuration is more stable than the most stable conformation of the meso configuration by approximately 3.54 to 4.55 kcal/mol, depending on the level of theory used. taylorfrancis.com

Dynamic Stereochemistry and Conformational Interconversion Pathways

Both the racemic and meso forms of this compound are conformationally flexible. Theoretical calculations have been employed to map the potential energy surface and identify the stable conformers and the energy barriers between them. taylorfrancis.com

For the racemic (±) configuration, two key conformations with axial symmetry have been identified: a twist-boat (TB) form and a crown form. The (±)-1-TB conformation is calculated to be significantly more stable than the (±)-1-crown conformation by about 4.48 to 4.97 kcal/mol. taylorfrancis.com The interconversion between these forms proceeds through an unsymmetrical twist form, (±)-1-T, which is also a minimum on the energy surface. taylorfrancis.com

The meso configuration also has several possible conformations, with an unsymmetrical TBBC conformation being the most stable. taylorfrancis.com Conformational racemization of the meso form can occur through another energy minimum, the meso-1-tbcc form, with a calculated interconversion barrier of 10.56 kcal/mol. taylorfrancis.com

| Configuration | Conformer/Transition | Relative Energy / Barrier Height | Computational Method | Source |

|---|---|---|---|---|

| Racemic (±) | (±)-1-TB vs (±)-1-crown | 4.48 (TB is more stable) | B3LYP/6-31G//HF/6-31G | taylorfrancis.com |

| Racemic (±) | (±)-1-TB → (±)-1-T | 11.48 | B3LYP/6-31G//HF/6-31G | taylorfrancis.com |

| Racemic (±) | (±)-1-T → (±)-1-crown | 12.23 | B3LYP/6-31G//HF/6-31G | taylorfrancis.com |

| Meso | meso-1-tbbc → meso-1-tbcc | 10.56 | B3LYP/6-31G//HF/6-31G | taylorfrancis.com |

| Comparison | (±)-1-TB vs meso-1-tbbc | 3.54 ((±)-1-TB is more stable) | B3LYP/6-311+G** | taylorfrancis.com |

Chiroptical Properties and Chirality Sensing in Cyclic Allenes

Chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), arise from the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net These techniques are essential for characterizing the absolute configuration of chiral molecules.

The racemic mixture of this compound, containing two enantiomers, is expected to be chiroptically active. The individual enantiomers, (aR,aR) and (aS,aS), would produce mirror-image ECD spectra. While specific experimental chiroptical data for this compound are not widely reported, the principles governing chiral macrocycles and allenes apply. researchgate.netrsc.org The helical arrangement of the chromophoric allene groups within the chiral cyclic framework would lead to distinct signals in ECD spectroscopy. These signals are highly sensitive to the conformational state of the molecule. rsc.org Therefore, chiroptical spectroscopy could serve as a sensitive probe for chirality and conformational changes in the (±)-cyclododeca-1,2,6,7-tetraene system.

X-ray Crystallography and Solid-State Structural Studies

A thorough search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), reveals that no experimental single-crystal X-ray diffraction data has been reported for this compound. Consequently, detailed research findings such as unit cell dimensions, space group, and specific intramolecular distances and angles derived from X-ray crystallography are not available for this specific compound.

While theoretical studies and research on related isomers and their metal complexes exist, the precise solid-state structure of this compound remains undetermined by experimental crystallographic methods. The inherent flexibility and potential for multiple conformations of the twelve-membered ring, combined with the presence of strained allene and alkene moieties, make the crystallization and subsequent X-ray analysis of this molecule a significant challenge.

Further research involving the successful synthesis of a single crystal of sufficient quality and size would be required to perform an X-ray diffraction experiment. Such an analysis would be invaluable for definitively establishing its three-dimensional structure, including the conformation of the cyclododecane (B45066) ring and the precise geometry of the tetraene system. It would also allow for a detailed comparison between the experimental solid-state structure and theoretical predictions.

Due to the absence of experimental crystallographic data, no data tables can be generated for this compound.

Theoretical and Computational Studies of Cyclododeca 1,2,6,7 Tetraene

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical methods are fundamental to elucidating the intrinsic properties of cyclododeca-1,2,6,7-tetraene at the electronic level. These calculations allow for the precise determination of molecular geometries, relative energies of different isomers, and the transition states that connect them.

Ab Initio Molecular Orbital (MO) Methods for Structural Optimization

Ab initio molecular orbital (MO) methods, which solve the electronic Schrödinger equation without empirical parameters, are a cornerstone for the structural analysis of cyclic allenes. The Hartree-Fock (HF) method, a foundational ab initio approach, is often employed for initial structural optimizations. For instance, in a study on the closely related isomer, cyclododeca-1,2,7,8-tetraene, the HF method with the 6-31G* basis set (HF/6-31G//HF/6-31G) was used to locate and optimize the geometries of its various diastereoisomeric forms. This level of theory is instrumental in identifying stable conformations, such as twist-boat and crown forms, providing a first look at the molecule's structural landscape.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for conformational analysis, offering a favorable balance between computational cost and accuracy. DFT methods, particularly those using hybrid functionals like B3LYP, incorporate a degree of electron correlation, leading to more reliable energetic and geometric predictions than HF methods.

For the isomeric cyclododeca-1,2,7,8-tetraene, calculations at the B3LYP/6-31G//HF/6-31G level of theory have been used to investigate the conformational interconversion pathways. These studies reveal the relative stabilities of different conformers and the energy barriers between them. For example, the twist-boat (TB) conformation was found to be more stable than the crown conformation, and the transition states connecting them were successfully characterized. Such analyses are critical for understanding the dynamic behavior of the molecule at room temperature.

Table 1: Calculated Relative Energies for Conformers of the Isomeric Cyclododeca-1,2,7,8-tetraene Note: This data is for the 1,2,7,8-isomer and illustrates the application of DFT in conformational analysis. Similar studies are applicable to the 1,2,6,7-isomer.

| Method | Conformer 1 | Conformer 2 | Relative Stability (kcal/mol) |

|---|---|---|---|

| HF/6-31G* | (±)-1-TB | (±)-1-crown | 4.97 |

| B3LYP/6-31G* | (±)-1-TB | (±)-1-crown | 4.48 |

| MP2/6-31G* | (±)-1-TB | meso-1-tbbc | 3.55 |

| B3LYP/6-311+G** | (±)-1-TB | meso-1-tbbc | 3.54 |

Post-Hartree-Fock and Coupled-Cluster Approaches for High Accuracy

For achieving the highest accuracy in energetic predictions, post-Hartree-Fock methods are employed. These methods systematically improve upon the HF solution by more explicitly accounting for electron correlation. Møller-Plesset perturbation theory, often to the second order (MP2), is a common starting point. MP2 calculations provide a more accurate picture of the relative energies between conformers compared to HF or even some DFT functionals.

Coupled-cluster (CC) theory, such as the Coupled-Cluster Singles and Doubles (CCSD) method and its variants with perturbative triples [CCSD(T)], represents the "gold standard" in quantum chemistry for single-reference systems. These methods offer benchmark-quality energies, crucial for calibrating less computationally expensive methods like DFT and for providing definitive values for reaction enthalpies and activation energies. While computationally intensive, their application to key conformers of this compound would yield highly reliable data on their relative stabilities.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods excel at characterizing stationary points on a potential energy surface, molecular dynamics and Monte Carlo simulations are essential for exploring the full conformational space and thermodynamic properties of flexible molecules like this compound.

Exploration of Conformational Space

The conformational landscape of a twelve-membered ring is vast and complex. Molecular dynamics (MD) simulations track the trajectory of atoms over time by solving Newton's equations of motion, allowing for the observation of conformational transitions as they occur. Monte Carlo (MC) methods, alternatively, use random sampling to explore the potential energy surface and determine the relative populations of different conformers according to the Boltzmann distribution.

Studies on related cyclic allenes, such as cycloundeca-1,2,5,6-tetraene and cycloundeca-1,2,6,7-tetraene, have utilized semi-empirical methods like AM1 within a simulation framework to map their conformational energy surfaces. researchgate.netmodares.ac.irmodares.ac.iracs.orgconnectedpapers.com This approach helps identify the most stable, low-energy conformations and the pathways for interconversion between them, providing a comprehensive picture of the molecule's dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR chemical shifts)

A critical link between theoretical models and experimental reality is the prediction of spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective technique, typically used in conjunction with DFT, for calculating NMR chemical shifts.

The process involves first obtaining the optimized geometry of a given conformer of this compound. Subsequently, a GIAO calculation is performed on this structure to predict the ¹H and ¹³C NMR chemical shifts. By calculating the spectra for several low-energy conformers and comparing the Boltzmann-averaged theoretical spectrum with experimental data, researchers can confirm the structure and identify the major conformations present in solution. This combined experimental and computational approach is invaluable for structural elucidation.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is dictated by the interplay between its constituent functional groups: two allene (B1206475) moieties (C=C=C) and two isolated olefinic double bonds (C=C). The allene units, which prefer a linear geometry, are forced into a bent conformation by the constraints of the 12-membered ring. acs.org This bending has profound effects on the electronic properties, primarily by weakening the π-bonds of the allene system. acs.org The olefinic double bonds are classified as isolated because they are separated by more than one single bond. chemistrysteps.com Unlike conjugated systems where p-orbitals overlap to delocalize π-electrons, the π-systems of the allenes and olefins in this molecule are largely electronically independent, though through-space interactions can occur depending on the molecule's conformation. libretexts.orgjove.com

The stability and reactivity of the molecule are heavily influenced by these structural features. The strain induced by the cyclic structure can lead to enhanced reactivity compared to acyclic analogues. acs.org Molecular orbital theory suggests that the four carbons of the conjugated 1,3-butadiene (B125203) system combine their p-orbitals to form four π molecular orbitals, leading to enhanced stability. pressbooks.pub In contrast, the cumulated double bonds in allenes involve a central sp-hybridized carbon atom with two perpendicular π-bonds. msu.edu The electronic communication between the different unsaturated moieties in this compound is a key area of computational investigation.

Natural Bond Orbital (NBO) Analysis of Allene and Olefinic Moieties

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This approach provides a detailed, quantitative description of bonding in terms of orbital occupancies, hybridization, and stabilizing donor-acceptor interactions. uni-muenchen.denih.gov

For this compound, NBO analysis would elucidate the nature of the strained bonds within the allene groups and the character of the olefinic double bonds. The analysis partitions the electronic density into bonding orbitals (σ and π), antibonding orbitals (σ* and π*), and non-bonding lone pairs. uni-muenchen.deresearchgate.net

Allene Moieties (C1=C2=C3 and C6=C7=C8): The central carbon of each allene group is expected to be largely sp-hybridized, forming two σ-bonds and two π-bonds. The terminal carbons are sp²-hybridized. However, due to the ring strain-induced bending, significant deviation from this ideal hybridization is expected. acs.org The NBO analysis would quantify this rehybridization. The π-bonds of the allene are perpendicular to each other. NBO analysis reveals the occupancy of these π-bonding orbitals, which is typically slightly less than the ideal 2.000 electrons due to delocalization effects into antibonding orbitals. researchgate.net These delocalization interactions, particularly from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor), are key to understanding molecular stability. dergipark.org.trallsubjectjournal.com

Olefinic Moieties (e.g., C4=C5 and C9=C10, depending on specific isomer): The olefinic double bonds consist of a σ-bond and a π-bond between two sp²-hybridized carbon atoms. The NBO analysis would confirm the high occupancy (close to 2.0) of these bonding orbitals. It would also detail the composition of these bonds in terms of the natural atomic hybrid orbitals (NHOs) from each carbon atom.

The following table presents representative data that would be expected from an NBO analysis of this compound, illustrating the key bonding features.

Table 1: Representative NBO Analysis Data for Key Moieties in this compound

| NBO Type | Participating Atoms | Occupancy (e) | Hybridization (Atom 1) | Hybridization (Atom 2) |

| Allene Moiety | ||||

| σ(C1-C2) | C1, C2 | 1.988 | sp²·¹ | sp¹·¹ |

| σ(C2-C3) | C2, C3 | 1.989 | sp¹·¹ | sp²·¹ |

| π(C1-C2) | C1, C2 | 1.975 | p | p |

| π(C2-C3) | C2, C3 | 1.972 | p | p |

| Olefinic Moiety | ||||

| σ(C4-C5) | C4, C5 | 1.991 | sp²·⁰ | sp²·⁰ |

| π(C4-C5) | C4, C5 | 1.981 | p | p |

Note: This data is illustrative and based on typical values for cyclic allenes and olefins. The exact values depend on the specific conformation and level of theory used in the calculation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. frontiersin.org These models rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of a molecule. researchgate.netnih.gov Once a statistically robust model is developed and validated, it can be used to predict properties for new or untested compounds, saving significant time and resources. frontiersin.orgsrce.hr

For a molecule like this compound, a QSPR model could be developed to predict various properties such as boiling point, heat of formation, solubility, or reactivity. The process involves several key steps:

Data Set Generation: A series of related molecules with known experimental property values would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. srce.hr These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. researchgate.net

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques. researchgate.netnih.gov

A hypothetical QSPR study for predicting the heat of formation (ΔH_f) of cyclic tetraenes, including this compound, would involve calculating descriptors that capture the unique structural aspects of these compounds.

The table below lists some molecular descriptors that would be relevant for a QSPR model of this compound.

Table 2: Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Descriptor Name | Description | Representative Value |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 160.26 g/mol |

| Topological | Wiener Index | A distance-based index related to molecular branching. | 170 |

| Geometric | Molecular Surface Area | The total surface area of the molecule. | ~190 Ų |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -8.5 eV |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 0.5 eV |

| Quantum-Chemical | HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 9.0 eV |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. | ~ 0.2 D |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ~ 3.5 |

Note: The values presented are hypothetical estimates for illustrative purposes. Actual calculated values would be required for a formal QSPR study.

Reaction Mechanisms and Reactivity of Cyclododeca 1,2,6,7 Tetraene

Pericyclic Reactions and Their Stereochemical Course

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. egyankosh.ac.in These reactions are characterized by the simultaneous breaking and forming of bonds in a single step and are often initiated by heat or light. egyankosh.ac.in For cyclododeca-1,2,6,7-tetraene, with its unique arrangement of cumulated and isolated double bonds, pericyclic reactions represent a key aspect of its chemical behavior.

Electrocyclization Reactions

Electrocyclization reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated polyene system, leading to a cyclic product. libretexts.orglibretexts.org Conversely, the reverse reaction is known as an electrocyclic ring-opening. libretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.orgpressbooks.pub

For a system like this compound, which contains a tetraene system, it can potentially undergo an 8π electrocyclization. According to computational studies on 1,3,5,7-tetraenes, the 8π electrocyclic ring closure to form 1,3,5-cyclooctatriene (B161208) intermediates is a feasible process. escholarship.org However, the subsequent 6π electrocyclization of these intermediates can be slow and reversible, leading to a mixture of products. escholarship.org The stereochemistry of the ring closure, whether conrotatory or disrotatory, is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. libretexts.orglibretexts.org For an 8π system under thermal conditions, a conrotatory ring closure is predicted.

| Reaction Type | Number of π Electrons | Conditions | Predicted Stereochemical Course |

| Electrocyclization | 8π | Thermal | Conrotatory |

| Electrocyclization | 8π | Photochemical | Disrotatory |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Additions)

Cycloaddition reactions involve the combination of two π-electron systems to form a cyclic molecule with two new sigma bonds. egyankosh.ac.inlibretexts.org

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmdpi.com It is a highly stereospecific and regioselective reaction. mdpi.comnumberanalytics.com The allene (B1206475) moieties within this compound can potentially act as dienophiles. msu.edu The reaction proceeds via a concerted mechanism through a single cyclic transition state. wikipedia.org The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. msu.edu

[2+2] Cycloaddition: Allenes are known to undergo [2+2] cycloaddition reactions with alkenes or alkynes to form four-membered rings (cyclobutanes or cyclobutenes). numberanalytics.com These reactions are valuable for synthesizing strained ring systems. numberanalytics.com The regioselectivity of [2+2] cycloadditions with allenes can be influenced by substituents, with electron-donating groups often directing the addition to the more substituted carbon of the allene. numberanalytics.com

| Cycloaddition Type | Reactant 1 (from this compound) | Reactant 2 | Product Ring Size |

| Diels-Alder [4+2] | Diene unit | Allene (as dienophile) | 6-membered |

| [2+2] Cycloaddition | Allene unit | Alkene/Alkyne | 4-membered |

Sigmatropic Rearrangements (e.g., Cope Rearrangement)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. msu.eduwikipedia.org

Cope Rearrangement: The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. nrochemistry.comlibretexts.org This thermal isomerization proceeds through a concerted, chair-like transition state and is stereospecific. nrochemistry.com Given the structure of this compound, if it can adopt a conformation that resembles a 1,5-diene system, it could potentially undergo a Cope rearrangement. The equilibrium of the reaction is dependent on the relative stabilities of the starting material and the product. nrochemistry.com

Electrophilic and Nucleophilic Additions to Allene Systems

The allene functional group, characterized by its two cumulated double bonds, exhibits unique reactivity towards both electrophiles and nucleophiles. msu.edu

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of electrophiles and nucleophiles to the allene systems in this compound is governed by the electronic and steric properties of the molecule and the attacking reagent.

Electrophilic Addition: Allenes undergo electrophilic addition reactions. msu.edu The regioselectivity of these additions can be complex. For instance, the addition of HBr to allene yields 2-bromopropene, which might seem counterintuitive based on carbocation stability. msu.edu This is because the initial protonation of the central sp-hybridized carbon generates an allyl-like carbocation where the empty p-orbital is initially orthogonal to the adjacent π-system, preventing immediate stabilization through conjugation. msu.edu Substituents on the allene play a significant role in directing the regioselectivity of the attack. numberanalytics.com

Nucleophilic Addition: While simple alkenes are not typically susceptible to nucleophilic attack, the unique electronic nature of allenes can allow for such reactions under certain conditions. dalalinstitute.com Nucleophilic addition to an allene involves the attack of a nucleophile on one of the terminal sp2 carbons, with the π-electrons shifting to the other terminal carbon.

Organometallic Reactivity and Complex Formation (e.g., with nickel, iron, copper)

The π-systems of this compound can interact with transition metals to form organometallic complexes. This interaction can influence the reactivity of the tetraene and enable novel transformations.

Nickel: Nickel catalysts are widely used in reactions involving allenes. For example, nickel-catalyzed hydrosilylation and hydroboration of allenes have been shown to proceed with high regio- and stereoselectivity. rsc.orggeresearchgroup.com The selectivity is often controlled by the choice of ligands on the nickel catalyst. rsc.orggeresearchgroup.com It is proposed that these reactions can proceed through a Ni(II) catalytic cycle involving the formation of a nickel-hydride intermediate. rsc.org

Iron: Iron complexes can also be formed with allene-containing ligands. For instance, a complex of the type [Fe(dttct)], where dttct is a tetraaza-cyclododeca-tetraene derivative, has been studied for its catalytic properties. mdpi.com

Copper: Copper catalysts, particularly copper(I) and copper(II) complexes, are also known to interact with allenes and catalyze various transformations. Copper(II) complexes with tetraaza-cyclododeca-tetraene ligands have been synthesized and investigated for their potential applications. mdpi.comgoogle.com For example, a Cu(II) complex with dibenzo[e,k]-2,3,8,9-tetraphenyl-1,4,7,10-tetraaza-cyclododeca-1,3,7,9-tetraene has been incorporated into polymers for catalytic purposes. mdpi.comencyclopedia.pub

| Metal | Type of Reaction / Complex | Key Features |

| Nickel | Hydrosilylation, Hydroboration | High regio- and stereoselectivity controlled by ligands. rsc.orggeresearchgroup.com |

| Iron | Catalytic Complexes | Formation of complexes with tetraaza-cyclododeca-tetraene derivatives. mdpi.com |

| Copper | Catalytic Complexes | Formation of Cu(II) complexes with tetraaza-cyclododeca-tetraene ligands for catalytic applications. mdpi.comgoogle.com |

Polymerization Chemistry of Cyclic Polyenes and Allenes

The polymerization of cyclic polyenes and allenes, such as this compound, can proceed through several mechanistic pathways, primarily driven by the release of ring strain. wikipedia.org The resulting polymers contain unique functionalities, such as allenes integrated into the main chain, which can be further modified. bohrium.comacs.orgunist.ac.krresearchgate.netibs.re.kr

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. wikipedia.org In the context of cyclic allenes, ROMP presents a unique opportunity to synthesize polymers with allene units in their backbone. bohrium.comacs.orgunist.ac.krresearchgate.netibs.re.kr

The mechanism of ROMP for cyclic allenes, when initiated by a Grubbs-type ruthenium catalyst, is proposed to proceed through a ruthenium vinylidene intermediate. bohrium.comacs.orgresearchgate.netibs.re.kr This is distinct from the typical metallacyclobutane intermediate in the ROMP of simple cycloalkenes. wikipedia.org The reaction is initiated by the formation of an open coordination site on the catalyst. wikipedia.org The propagation then occurs via a metallacycle intermediate formed after a [2+2] cycloaddition, which is the rate-determining step when using a third-generation Grubbs catalyst (G3). wikipedia.org

The use of acyclic, 1,3-disubstituted allenes as chain transfer agents (CTAs) in these polymerizations allows for control over the molecular weight of the resulting polymers and the introduction of end-functionalization. bohrium.comacs.orgunist.ac.krresearchgate.net When chain transfer is efficient, the polymerization can approximate a step-growth process, where the polymer's molecular weight is related to the monomer-to-CTA feed ratio. acs.orgunist.ac.krresearchgate.net

The polymers produced from the ROMP of cyclic allenes can be further modified through post-polymerization reactions, such as hydrosilylation, to introduce silyl-containing derivatives. bohrium.comacs.orgunist.ac.krresearchgate.netibs.re.kr

It is important to note that the polymerization of some cyclic allenes can be highly sensitive, with the potential for polymerization to occur spontaneously and with extreme rapidity. For instance, the lowest boiling fraction from the reaction of 5,5,10,10-tetrabromotricyclo[7.1.0.04,6]decane isomers with methyllithium (B1224462), which can lead to the formation of cyclodeca-1,2,6,7-tetraene, was found to be extremely sensitive to polymerization. lookchem.com

Table 1: Key Features of Ring-Opening Metathesis Polymerization of Cyclic Allenes

| Feature | Description | References |

| Driving Force | Relief of ring strain in the cyclic allene monomer. | wikipedia.org |

| Catalysts | Grubbs-type ruthenium catalysts (e.g., G3). | bohrium.comacs.orgunist.ac.krresearchgate.net |

| Proposed Intermediate | Ruthenium vinylidene intermediates. | bohrium.comacs.orgresearchgate.netibs.re.kr |

| Molecular Weight Control | Achieved through the use of acyclic, 1,3-disubstituted allenes as chain transfer agents (CTAs). | bohrium.comacs.orgunist.ac.krresearchgate.net |

| Post-Polymerization Modification | Polymers can be functionalized, for example, by hydrosilylation. | bohrium.comacs.orgunist.ac.krresearchgate.netibs.re.kr |

While ring-opening metathesis polymerization is a prominent method for cyclic allenes, other controlled polymerization techniques are also relevant to the broader class of cyclic polyenes and allenes. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer architecture, including molecular weight and dispersity. sigmaaldrich.commdpi.com These techniques are advantageous as they can be applied to a wide range of vinyl monomers under robust reaction conditions. sigmaaldrich.com

For instance, controlled photoradical polymerization using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a mediator has been established for molecular weight control. mdpi.com This method can eliminate side reactions like hydrogen abstraction that may occur in thermal NMP at high temperatures. mdpi.com

Ionic polymerization also presents a pathway for the polymerization of certain cyclic monomers. The stereoregularity of polymers, which significantly influences their properties, can often be readily controlled in ionic polymerizations. chimia.ch Anionic polymerization, for example, has been successfully employed for the chemoselective ring-opening of certain six-membered cyclic monomers. researchgate.net

The choice of polymerization technique depends on the specific monomer and the desired polymer characteristics. For cyclic allenes like this compound, the inherent reactivity of the allene functional groups makes them amenable to various polymerization strategies beyond ROMP, although specific studies on the controlled radical and ionic polymerization of this particular compound are less documented. Allenes, in general, can undergo addition polymerization initiated by radical, cationic, or transition metal-based catalysts. unist.ac.krresearchgate.net

Table 2: Overview of Controlled Polymerization Techniques

| Polymerization Type | Key Features | Potential Applicability to Cyclic Allenes | References |

| Atom Transfer Radical Polymerization (ATRP) | Uses a transition metal complex to reversibly deactivate growing polymer chains, allowing for controlled growth. | Applicable to a wide range of vinyl monomers; potential for block copolymer synthesis. | sigmaaldrich.commdpi.com |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Employs a chain transfer agent to mediate the polymerization, enabling control over molecular weight and architecture. | Can be used for synthesizing complex copolymers and for polymerization-induced self-assembly. | mdpi.com |

| Nitroxide-Mediated Polymerization (NMP) | Utilizes a stable nitroxide radical to control the polymerization of vinyl monomers. | Can be performed under photoradical conditions to minimize side reactions. | sigmaaldrich.commdpi.commdpi.com |

| Anionic Polymerization | Initiated by a nucleophile, leading to a "living" polymerization where termination and chain transfer are absent. | Offers good control over stereochemistry. | chimia.chresearchgate.net |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a powerful tool for understanding the reaction mechanisms, reactivity, and selectivity in complex chemical systems, including polymerization reactions. uni-goettingen.dekallipos.grtuwien.at High-level quantum chemical methods, often in combination with molecular mechanics (QM/MM approaches), can be used to study reactions in large systems by treating the reactive center with high accuracy while the surrounding environment is described with a more computationally efficient method. uni-goettingen.de

For olefin metathesis reactions, computational studies aim to understand the structure-reactivity relationships of catalysts and predict the performance of new catalysts. tuwien.at These studies can elucidate the influence of factors like the solvent on reactivity and stability by modeling explicit solute-solvent interactions. tuwien.at

In the context of cyclic allenes, computational investigations can provide insights into their structure, bonding, and the thermodynamics of their reactions. For example, computational studies have been used to investigate the structure and bonding in various organoboron compounds and polyenes. jefferson.edu The thermochemistry of strained cycloalkenes has also been a subject of both experimental and computational studies. acs.org While specific computational studies focusing solely on the polymerization of this compound are not extensively reported in the provided search results, the principles and methodologies of computational chemistry are directly applicable to understanding its reactivity. For instance, computational methods could be used to calculate the ring strain of this compound and predict the thermodynamics of its ring-opening polymerization. Theoretical studies can also help to rationalize the stereochemical outcome of reactions involving cyclic bisallenes. lookchem.com

Table 3: Applications of Computational Chemistry in Studying Polymerization

| Application | Description | References |

| Reaction Mechanism Elucidation | Determining the transition states and intermediates of polymerization reactions to understand the reaction pathway. | uni-goettingen.detuwien.at |

| Catalyst Design | Understanding structure-reactivity relationships to design more efficient and selective catalysts. | tuwien.at |

| Thermochemical Analysis | Calculating reaction energies and enthalpies to predict the feasibility and driving forces of polymerization. | acs.org |

| Stereoselectivity Prediction | Modeling the interactions that lead to specific stereochemical outcomes in polymerization reactions. | lookchem.com |

| Solvent Effects | Simulating the influence of the solvent on reaction rates and mechanisms. | tuwien.at |

Advanced Research Applications of Cyclododeca 1,2,6,7 Tetraene in Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Precursors for Complex Macrocyclic Architectures

The use of Cyclododeca-1,2,6,7-tetraene as a direct precursor for the synthesis of complex macrocyclic architectures is not extensively documented. Macrocycle synthesis is a significant area of chemical research, often employing various ring-closing strategies. nih.govnih.govresearchgate.netcam.ac.uk However, specific and detailed research findings outlining the transformation of this compound into more complex macrocycles are not prominently featured in available scientific reports. General strategies for macrocycle synthesis include macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions, but the application of these to this compound is not specified. nih.gov

Development of Novel Ligands for Transition Metal Catalysis

There is a lack of specific information on the development and application of ligands derived from this compound for transition metal catalysis. The design of ligands is crucial for the efficacy and selectivity of transition metal catalysts. rsc.org While various macrocyclic compounds, such as 5,12-dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11-diene, have been used to create transition metal complexes, rsc.org similar applications involving this compound are not detailed in the available literature.

Exploration in Materials Science for Advanced Polymeric Structures

The exploration of this compound in materials science for creating advanced polymeric structures is not well-documented. The synthesis of advanced polymers often involves the polymerization of monomers with specific functional groups or structural features to achieve desired material properties. semanticscholar.orgnih.gov However, research detailing the polymerization of this compound and the characteristics of the resulting polymeric materials could not be found in the surveyed literature.

Q & A

Q. What statistical approaches are critical for analyzing this compound’s experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.